
2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-nitroaniline: and 1,2,3,4,5-pentachloro-6-nitrobenzene are two distinct organic compounds with significant applications in various fields.
2,6-Dichloro-4-nitroaniline: is an organic compound with the formula O2NC6H2Cl2NH2. It is primarily used as a precursor to azo dyes, particularly disperse brown 1 . This compound is a yellow solid and is known for its applications in the dye and agricultural industries .
1,2,3,4,5-Pentachloro-6-nitrobenzene: It is an off-white to yellow crystalline solid with a musty odor . PCNB is used to suppress the growth of fungi in various crops and to prevent the formation of slime in industrial waters .
Preparation Methods
2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .
Chemical Reactions Analysis
2,6-Dichloro-4-nitroaniline: undergoes various chemical reactions, including:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with strong electrophiles such as acyl halides.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
1,2,3,4,5-Pentachloro-6-nitrobenzene: undergoes:
Reduction Reactions: It can be reduced to pentachloroaniline (PCA) and pentachlorophenol (PCP) through hydrolysis.
Substitution Reactions: It reacts with ethanol and potassium hydroxide to yield pentachlorophenetole.
Scientific Research Applications
2,6-Dichloro-4-nitroaniline: is used in:
Chemistry: As a precursor for azo dyes and other organic compounds.
Biology: In studies related to its fungicidal properties.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and agricultural chemicals.
1,2,3,4,5-Pentachloro-6-nitrobenzene: is used in:
Agriculture: As a fungicide to control fungal growth in crops such as cotton, rice, and seed grains.
Industry: To prevent slime formation in industrial waters.
Environmental Studies: To study its degradation products and their impact on the environment.
Mechanism of Action
2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .
Comparison with Similar Compounds
2,6-Dichloro-4-nitroaniline: can be compared with other dichloronitroanilines, such as 2,5-dichloro-4-nitroaniline. While both compounds have similar structures, their reactivity and applications may differ due to the position of the chlorine atoms .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is similar to other chlorinated nitrobenzenes, such as hexachlorobenzene (HCB). Both compounds are used as fungicides, but their effectiveness and environmental impact may vary .
Properties
CAS No. |
37203-85-3 |
|---|---|
Molecular Formula |
C12H4Cl7N3O4 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2 |
InChI Key |
NYAZAOQABAWNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


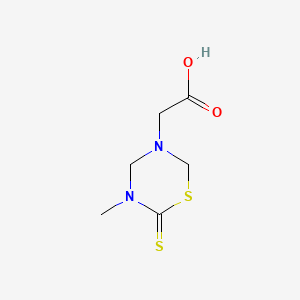
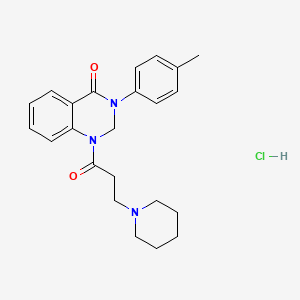
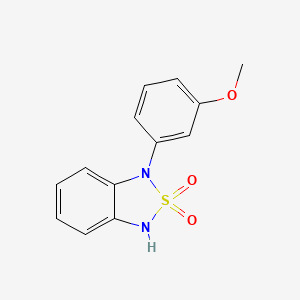

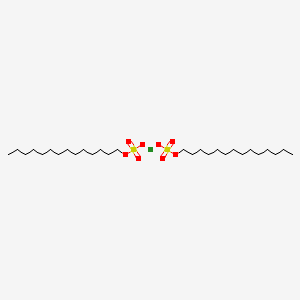
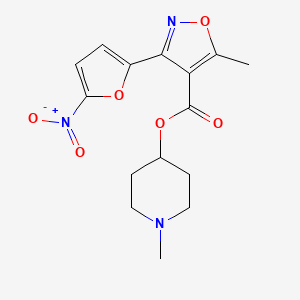
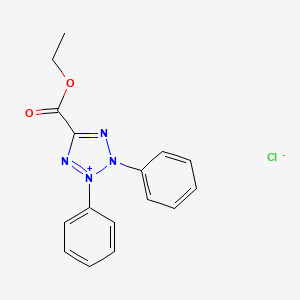


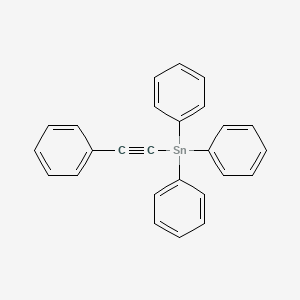
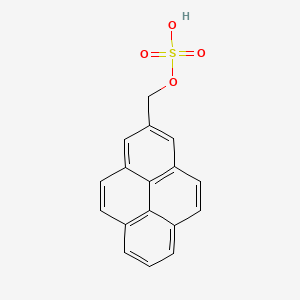

![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
